2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDLRWAQVGDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or alcohols.
Hydrolysis: Sulfonic acids and corresponding amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. The presence of the piperidine moiety enhances its pharmacological profile, making it suitable for drug discovery initiatives aimed at treating conditions such as schizophrenia and other neuropsychiatric disorders.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Biological Studies
Biological Pathways Investigation
Research has focused on the compound's potential effects on various biological pathways. Studies indicate that it may influence neurotransmission by interacting with glycine transporters, which play a critical role in regulating excitatory neurotransmission in the central nervous system .
Case Study: Neuropsychiatric Disorders
A study explored the use of related compounds in imaging neuropsychiatric disorders by targeting glycine transporter 1 (GlyT1). The findings suggest that compounds similar to 2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be instrumental in understanding and diagnosing conditions like schizophrenia and Alzheimer's disease .
Industrial Chemistry
Intermediate in Agrochemicals
In industrial applications, this compound acts as an intermediate in the production of agrochemicals. Its unique structure allows for modifications that can lead to the development of effective pesticides and herbicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities between the target compound and related benzenesulfonamides:
Conformational Analysis
- Dihedral Angles: In compound I (2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide), the dihedral angle between the sulfonyl benzene ring and the –SO₂–NH–C(O)– segment is 89.4°, indicating near-perpendicular orientation. This contrasts with analogs III and IV, which exhibit angles of 88.4° and 84.8°, respectively, suggesting substituent-dependent conformational flexibility .
- Hydrogen Bonding : Compound I forms N–H···O(S) hydrogen bonds, critical for crystal packing and stability . The target compound’s piperidine nitrogen may participate in hydrogen bonding or act as a proton acceptor, influencing solubility and intermolecular interactions.
Research Findings and Implications
Physicochemical Properties
- Solubility : Piperidine derivatives often exhibit improved aqueous solubility compared to purely aromatic analogs, which could favor the target compound’s pharmacokinetics.
Biological Activity
2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, a compound with a sulfonamide functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 302.82 g/mol
- CAS Number : 953206-85-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymatic Activity :
- The compound may inhibit specific enzymes related to cancer proliferation, similar to other sulfonamides that have shown anti-cancer properties by inducing apoptosis in cancer cells .
- It has been reported to affect acetylcholinesterase and butyrylcholinesterase activities, which are crucial in neurodegenerative diseases .
- Antiproliferative Effects :
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer effects.
| Cell Line | Activity | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | Inhibitory | |
| HepG2 (Liver Cancer) | Inhibitory | |
| A549 (Lung Cancer) | Induces apoptosis |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing a significant increase in late apoptosis in treated cells compared to controls.
Neuroprotective Effects
The piperidine moiety present in the compound suggests potential neuroprotective properties. Compounds with similar piperidine structures have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the antiproliferative effects of various sulfonamide derivatives, including this compound. Results showed that this compound significantly inhibited cell growth in multiple cancer cell lines, demonstrating its potential as an anticancer agent . -
Neuroprotective Study :
Another investigation focused on the neuroprotective effects of piperidine derivatives. The study found that derivatives similar to this compound could mitigate neuronal cell death by inhibiting apoptotic pathways .
Q & A
Q. Critical parameters :
- Solvent selection (DMF enhances solubility but may require post-reaction removal ).
- Temperature control (e.g., <10°C during sulfonylation to avoid decomposition ).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
Level : Basic
Answer :
- 1H/13C NMR :
- 1H NMR : Peaks at δ 2.1–2.8 ppm (piperidine CH₂), δ 3.4–3.6 ppm (N-CH₂), δ 7.5–8.0 ppm (aromatic protons) .
- 13C NMR : Signals near 45 ppm (piperidine C), 125–140 ppm (aromatic carbons), and 165 ppm (sulfonamide S=O) .
- HRMS : Molecular ion [M+H]⁺ expected at m/z 342.0518 (C₁₃H₁₈ClN₂O₂S) .
- IR Spectroscopy : Strong absorptions at 1150 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
- X-ray Crystallography : Resolves piperidine chair conformation and sulfonamide torsion angles, critical for structure-activity studies .
How can computational chemistry aid in optimizing reaction pathways for this compound’s synthesis?
Level : Advanced
Answer :
- Quantum Chemical Calculations :
- Simulate transition states (e.g., sulfonylation activation barriers) to identify optimal catalysts .
- Solvent effects modeled via COSMO-RS to prioritize solvents like DMF over THF for solubility .
- ICReDD’s Integrated Approach : Combines reaction path searches with experimental feedback, reducing trial-and-error. For example, predicting regioselectivity in alkylation steps using Fukui indices .
- Machine Learning : Trained on sulfonamide reaction datasets to predict yields under varying conditions (e.g., temperature, catalyst loading) .
What experimental strategies resolve contradictions in reported biological activity data for this compound?
Level : Advanced
Answer :
Contradictions may arise from:
- Assay Variability : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing Cl with Br) to isolate electronic effects .
- Metabolic Stability : Test in hepatocyte models to rule out false negatives from rapid degradation .
Case Study : Conflicting IC₅₀ values in kinase inhibition assays were resolved by standardizing ATP concentrations across labs .
How do substituent electronic effects influence the compound’s reactivity and target binding?
Level : Advanced
Answer :
- Electron-Withdrawing Chlorine :
- Piperidine Methyl Group :
- Increases lipophilicity (logP ~1.8), enhancing blood-brain barrier penetration .
- Restricts piperidine ring flexibility, optimizing fit into hydrophobic enzyme pockets .
Hammett Analysis : Linear free-energy relationships (σ values) correlate substituent effects on reaction rates (e.g., SNAr at sulfonamide sulfur) .
What methodologies are employed to study the compound’s stability under physiological conditions?
Level : Advanced
Answer :
- pH Stability Profiling : Incubate in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC. Stable at pH 7.4 (t₁/₂ >24h) but hydrolyzes rapidly at pH <2 .
- Thermal Stability : DSC/TGA analysis shows decomposition onset at 210°C, informing storage conditions .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials recommended for long-term storage .
How is molecular docking utilized to predict the compound’s interactions with biological targets?
Level : Advanced
Answer :
- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
- Docking Workflow :
- Prepare protein (PDB: 3IAI) via protonation and solvation.
- Generate ligand conformers (e.g., OMEGA software).
- Score poses using Glide XP, focusing on sulfonamide S=O…Zn²⁺ interactions .
- Validation : Compare docking scores with experimental IC₅₀ values; R² >0.7 indicates predictive reliability .
What strategies mitigate byproduct formation during the final chlorination step?
Level : Advanced
Answer :
- Reagent Optimization : Replace Cl₂ gas with NCS (N-chlorosuccinimide) for controlled reactivity .
- Solvent Effects : Use CH₂Cl₂ instead of DCM to reduce polychlorinated byproducts .
- In Situ Monitoring : ReactIR tracks Cl⁻ intermediate formation, enabling real-time quenching with Na₂SO₃ .
Yield Improvement : From 65% to 88% by lowering temperature from 25°C to 0°C during chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
